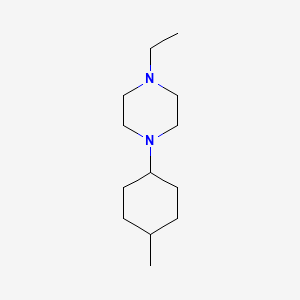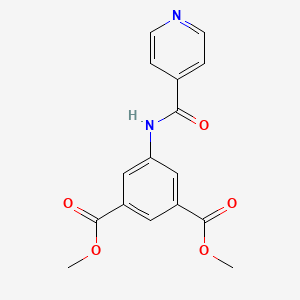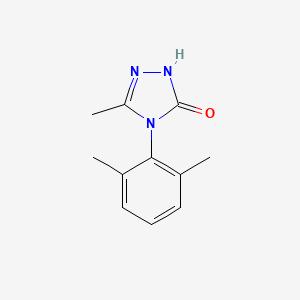
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide, also known as MBT, is a chemical compound that has been widely studied for its potential applications in scientific research. MBT is a heterocyclic compound that contains a benzothiazole ring and a thiophene ring, and it has been shown to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of certain kinases, including AKT and ERK, which are involved in cell growth and survival. This compound has also been shown to inhibit the activity of histone deacetylases, which are involved in gene expression and regulation.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the improvement of cognitive function. This compound has also been shown to have anti-inflammatory effects and to inhibit the activity of certain enzymes involved in inflammation.
Advantages and Limitations for Lab Experiments
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has several advantages for use in lab experiments, including its high purity and yield, its ability to inhibit the activity of various enzymes and signaling pathways, and its potential applications in a range of scientific research areas. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide, including further studies to understand its mechanism of action, the development of new synthesis methods to improve its yield and purity, and the exploration of its potential applications in drug discovery and development. Additionally, further studies are needed to evaluate the safety and toxicity of this compound and to determine its potential as a therapeutic target for a range of diseases.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the improvement of cognitive function. While there are limitations to its use, such as potential toxicity, this compound has several advantages for use in lab experiments and has potential applications in a range of scientific research areas. Further studies are needed to fully understand its mechanism of action and to evaluate its potential as a therapeutic target for a range of diseases.
Synthesis Methods
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide can be synthesized using a variety of methods, including the reaction of 2-amino-4-methylbenzothiazole with 2-bromo-5-methylthiophene-3-carboxylic acid, as well as the reaction of 2-amino-4-methylbenzothiazole with 2-bromo-5-methylthiophene-3-carboxamide. These methods have been used to produce this compound with high purity and yield.
Scientific Research Applications
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has been studied for its potential applications in a range of scientific research areas, including cancer research, neurobiology, and pharmacology. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurobiology, this compound has been shown to have neuroprotective effects and improve cognitive function. In pharmacology, this compound has been studied for its potential as a drug target for a range of diseases.
properties
IUPAC Name |
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-8-4-3-5-10-12(8)15-14(19-10)16-13(17)11-7-6-9(2)18-11/h3-7H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQWNEKDTOSIAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate](/img/structure/B5714750.png)
![4-[4-(diethylamino)benzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5714751.png)
![5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5714759.png)
![3-(3,3-dimethyl-2-oxobutoxy)-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5714772.png)

![N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5714789.png)

![N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)benzyl]urea](/img/structure/B5714798.png)
![1-benzyl-4-[2-(ethylthio)benzoyl]piperazine](/img/structure/B5714810.png)
![2-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5714815.png)
![methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5714835.png)

![2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5714851.png)
